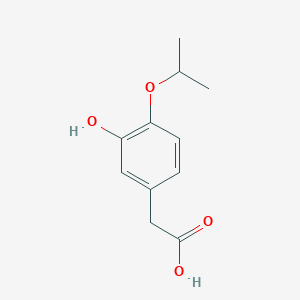
3-Hydroxy-4-isopropoxyphenylacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-isopropoxyphenylacetic acid is an organic compound with a phenylacetic acid backbone It features a hydroxyl group at the third position and an isopropoxy group at the fourth position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropoxyphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Isopropoxylation: The isopropoxy group is introduced at the fourth position using isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Hydroxy-4-isopropoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-isopropoxyphenylacetic acid, while reduction may produce 3-hydroxy-4-isopropoxyphenylethanol.
科学的研究の応用
3-Hydroxy-4-isopropoxyphenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hydroxy-4-isopropoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-3-isopropoxyphenylacetic acid: Similar structure but with the hydroxyl and isopropoxy groups swapped.
3,4-Dihydroxyphenylacetic acid: Lacks the isopropoxy group, featuring two hydroxyl groups instead.
Uniqueness
3-Hydroxy-4-isopropoxyphenylacetic acid is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3-hydroxy-4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7,12H,6H2,1-2H3,(H,13,14) |
InChIキー |
ABECSUNWLKLRHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


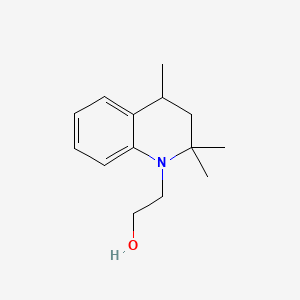
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
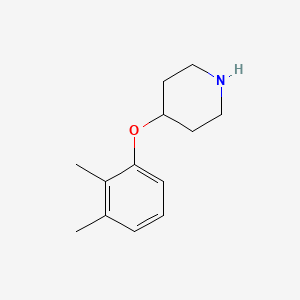
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

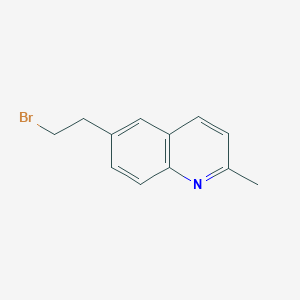

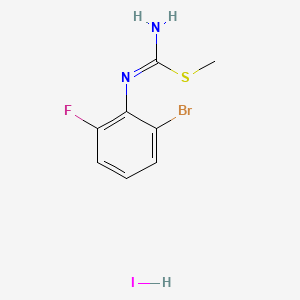
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)

